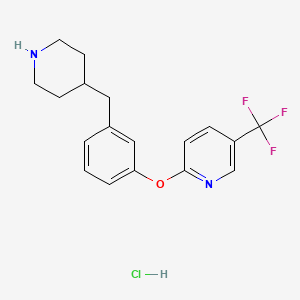

2-(3-(Piperidin-4-ylmethyl)phenoxy)-5-(trifluoromethyl)pyridine hydrochloride

描述

属性

IUPAC Name |

2-[3-(piperidin-4-ylmethyl)phenoxy]-5-(trifluoromethyl)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O.ClH/c19-18(20,21)15-4-5-17(23-12-15)24-16-3-1-2-14(11-16)10-13-6-8-22-9-7-13;/h1-5,11-13,22H,6-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVNSVQNVJULMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Piperidin-4-ylmethyl)phenoxy)-5-(trifluoromethyl)pyridine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.

Attachment of the Phenoxy Group: The phenoxy group is introduced via an etherification reaction, where a phenol derivative reacts with the piperidine intermediate.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is incorporated through a nucleophilic substitution reaction, often using trifluoromethylating agents.

Formation of the Pyridine Ring: The final step involves the construction of the pyridine ring through a cyclization reaction, followed by the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

化学反应分析

Types of Reactions

2-(3-(Piperidin-4-ylmethyl)phenoxy)-5-(trifluoromethyl)pyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

Drug Discovery and Development

The compound has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, studies have shown that similar pyridine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types .

- Antimicrobial Properties : The compound's structural analogs have demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi . This suggests potential applications in treating infectious diseases.

Receptor Modulation

The compound has been identified as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of these signaling molecules, which may have therapeutic effects related to pain relief and anti-inflammatory responses .

- Mechanism of Action : The interaction with specific molecular targets modulates their activity, which can trigger downstream signaling pathways relevant to various physiological processes .

Neurological Research

Given its piperidine structure, the compound may also be explored for its effects on neurotransmitter systems. Compounds with similar structures have been studied for their potential as anxiolytics or antidepressants due to their ability to interact with serotonin and dopamine receptors .

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of pyridine derivatives found that specific modifications to the structure of similar compounds led to enhanced activity against breast cancer cell lines. The introduction of trifluoromethyl groups was noted to improve both potency and selectivity .

Case Study 2: Inhibition of FAAH

In a research project focused on fatty acid amide hydrolase inhibitors, the moiety of 2-(3-(Piperidin-4-ylmethyl)phenoxy)-5-(trifluoromethyl)pyridine was highlighted as a promising scaffold for developing novel inhibitors with improved pharmacokinetic properties .

作用机制

The mechanism of action of 2-(3-(Piperidin-4-ylmethyl)phenoxy)-5-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

*Molecular weight calculated from formula.

Key Observations:

- Piperidine Substitution: The position of the piperidine group (e.g., 3-yloxy vs. 4-ylmethyl) significantly impacts molecular weight and steric effects. For instance, the 4-piperidinylmethyl group in the target compound may enhance rigidity compared to the ethoxy-linked analog in .

- Trifluoromethyl Group: Present in all analogs, this group enhances metabolic stability and lipophilicity, critical for membrane penetration in pharmaceuticals .

- Chlorine vs. Piperidine: Chlorinated analogs (e.g., ) exhibit lower molecular weights and simpler structures, favoring industrial applications, while piperidine-containing derivatives are more complex, suggesting pharmaceutical use .

Functional and Application Differences

- Pharmaceutical vs. In contrast, Pyridalyl’s dichloroallyloxy groups confer pesticidal activity .

- Bioactivity: The trifluoromethyl group in the target compound may enhance binding to hydrophobic enzyme pockets, whereas chlorine in could alter electronic properties, affecting reactivity.

生物活性

2-(3-(Piperidin-4-ylmethyl)phenoxy)-5-(trifluoromethyl)pyridine hydrochloride (CAS Number: 1373029-08-3) is a synthetic compound that has attracted attention in various fields of research due to its unique structural features and potential biological activities. This compound consists of a piperidine ring, a phenoxy group, and a trifluoromethyl-substituted pyridine, which contribute to its chemical properties and biological interactions.

- Molecular Formula : C18H20ClF3N2O

- Molecular Weight : 372.81 g/mol

- Structure : The trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. These interactions can modulate their activity, leading to various downstream signaling pathways. The precise molecular targets and pathways remain under investigation, but the compound is hypothesized to act as a biochemical probe in receptor studies and drug development.

Biological Activities

Recent studies have reported several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary screenings indicate potential antimicrobial properties, particularly against certain bacterial strains.

- Anti-cancer Properties : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

- Receptor Modulation : It may act as a ligand for specific receptors involved in various physiological processes, suggesting a role in pharmacological applications.

Study 1: Anticancer Activity

A study conducted on the compound's effects on human leukemia cell lines demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth. The study highlighted the importance of the trifluoromethyl group in enhancing the compound's potency against cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 1.5 |

| Control (Doxorubicin) | MCF-7 | 0.8 |

Study 2: Antimicrobial Screening

In another investigation, the compound was screened against various bacterial strains, yielding notable antibacterial activity. The results indicated that the compound could serve as a lead for developing new antimicrobial agents.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

常见问题

Q. What are the critical considerations for synthesizing this compound with high purity?

- Methodological Answer : Synthesis requires careful optimization of reaction conditions. For analogous piperidine-pyridine derivatives, key steps include:

- Coupling Reactions : Use of dichloromethane (DCM) with NaOH for nucleophilic substitution (e.g., phenoxy group attachment) .

- Purification : Column chromatography or recrystallization to achieve >99% purity, monitored via HPLC .

- Safety : Avoid exposure to moisture and oxygen during synthesis to prevent degradation; inert atmosphere (N₂/Ar) is recommended .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use NIOSH-certified respirators (P95 or OV/AG/P99 filters) when handling powders/aerosols .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or thermal decomposition .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite); avoid water to prevent dispersion .

Q. How should researchers initially characterize this compound?

- Methodological Answer :

- Structural Confirmation : Use -NMR and -NMR to verify piperidine and pyridine ring substitution patterns. Mass spectrometry (HRMS) confirms molecular weight .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and a C18 column; retention time compared to standards .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 72 hours. Monitor degradation via LC-MS. Piperidine derivatives are prone to hydrolysis at pH < 3 or > 10, forming secondary amines or trifluoromethylphenol .

- Contradictions : Some studies suggest trifluoromethyl groups enhance stability, but steric effects from the piperidinylmethyl group may increase susceptibility to oxidation .

Q. What strategies mitigate interference from this compound in receptor-binding assays?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., -ligands) to quantify displacement. Pre-incubate the compound with albumin (1% BSA) to reduce nonspecific binding .

- Fluorescence Quenching Correction : For fluorogenic assays, apply inner-filter effect corrections using control wells with matched compound concentrations .

Q. How can researchers resolve discrepancies in reported biological activity data?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assay conditions (e.g., cell lines, incubation time). For example, variations in reported kinase inhibition may stem from ATP concentration differences (1 mM vs. 10 μM) .

- Structural Analogues : Test closely related derivatives (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify substituent effects on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。